N-(4-aminobutyl)pyridin-2-amine
Overview
Description
N-(4-aminobutyl)pyridin-2-amine: is an organic compound with the molecular formula C9H15N3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a pyridine ring substituted with an aminobutyl group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Pyridine Derivatives: One common method involves the reaction of pyridine-2-amine with 4-bromobutylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol at elevated temperatures.
From Pyridine N-oxides: Pyridine N-oxides can be converted to 2-aminopyridines using reagents like tosyl chloride and tert-butylamine, followed by deprotection with trifluoroacetic acid.
Industrial Production Methods: Industrial production often involves the large-scale synthesis of pyridine derivatives, followed by the introduction of the aminobutyl group through nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-aminobutyl)pyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(4-aminobutyl)pyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used to create probes for studying biological systems, particularly those involving pyridine-based interactions.
Medicine:
Drug Development: It serves as a precursor in the synthesis of various drugs, particularly those targeting neurological and psychiatric conditions.
Industry:
Catalysts and Ligands: The compound is used in the development of catalysts and ligands for industrial chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of N-(4-aminobutyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutyl group allows the compound to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-(2-aminobutyl)pyridin-2-amine: Similar structure but with the amino group positioned differently on the butyl chain.
N-(4-aminobutyl)pyrimidin-2-amine: A pyrimidine analog with similar functional groups.
N-(4-aminobutyl)quinolin-2-amine: A quinoline derivative with an aminobutyl group.
Uniqueness: N-(4-aminobutyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
N'-pyridin-2-ylbutane-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJSAPSERUGCBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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